Propylthiouracil-d5
Vue d'ensemble
Description
Propylthiouracil-d5 is a thiourea antithyroid agent . It is used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone . It inhibits the synthesis of thyroxine and inhibits the peripheral conversion of thyroxine to tri-iodothyronine .
Synthesis Analysis
A computational model has been developed which mimics the in vivo simulation. The model was constructed with the help of cell designer 4.1 used for analyzing the effect of perturbed amount of drugs at 0.1, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 amounts as a unit, targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS) .Molecular Structure Analysis
The molecular structure of Propylthiouracil-d5 can be found in various chemical databases .Chemical Reactions Analysis
Propylthiouracil-d5 inhibits the enzyme thyroperoxidase, which normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I −) to iodine (I 0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin .Physical And Chemical Properties Analysis
The physical and chemical properties of Propylthiouracil-d5 can be found in various chemical databases .Applications De Recherche Scientifique
Application in Pharmacology
- Field : Pharmacology
- Summary : PTU is commonly prescribed for the management of hyperthyroidism and thyrotoxicosis. It is associated with hepatoxicity in the pediatric population .
- Methods : A reliable HPLC-MS/MS method for the simultaneous quantification of PTU and its N-β-D glucuronide (PTU-GLU) was developed and validated . The chromatographic separation was achieved on a ZORBAX Extend-C18 column through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
- Results : The in vitro metabolism of PTU was assessed and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of PTU .
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : A rapid, ultrasensitive, and selective method has been established to determine antithyroid drugs [PTU and methimazole (MTZ)] by surface-enhanced Raman scattering (SERS) .
- Methods : Silver nanoparticles (AgNPs) were synthesized by reduction of silver nitrate (AgNO3) with sodium alginate (SA) and were used as SERS substrates .
- Results : Linear responses were obtained for PTU and MTZ in the concentration ranges of 3.02×10−9–1.06×10−5 mol L−1 and 1.21×10−9–1.21×10−5 mol L−1, respectively . The limits of detection (LODs) for the determination of PTU and MTZ were as low as 1.58×10−10 mol L−1 and 2.97×10−11 mol L−1 .
Application in Metabolic Studies
- Field : Metabolic Studies
- Summary : PTU and phenytoin are known to induce hypothyroidism and decrease blood thyroid hormone levels .
- Methods : The impact of these two drugs on systemic metabolism was analyzed by focusing on metabolic changes after treatment .
- Results : The results of this study are not specified in the source .
Application in Endocrinology
- Field : Endocrinology
- Summary : PTU and methimazole (MMI) have played central roles in the management of hyperthyroidism for more than 50 years . PTU is preferred during pregnancy because of rare reports of birth defects associated with MMI .
- Methods : The role of PTU during pregnancy was reevaluated at two meetings in the last 6 months . The world’s literature on PTU hepatotoxicity was reviewed .
- Results : PTU may also be preferable in patients with life-threatening thyrotoxicosis because of its additional inhibition of T4 to T3 conversion .
Application in Clinical Medicine
- Field : Clinical Medicine
- Summary : A study compared the effectiveness of PTU vs Methimazole for treating thyroid storm in critically ill patients .
- Methods : The specific methods of the study are not specified in the source .
- Results : The results of this study are not specified in the source .
Application in Metabolic Studies (Continued)
- Field : Metabolic Studies
- Summary : A reliable HPLC-MS/MS method for the simultaneous quantification of PTU and its N-β-D glucuronide (PTU-GLU) was developed and validated .
- Methods : The chromatographic separation was achieved on a ZORBAX Extend-C18 column through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
- Results : UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of PTU .
Application in Diabetes and Endocrinology
- Field : Diabetes and Endocrinology
- Summary : A study compared the effectiveness of PTU vs Methimazole for treating thyroid storm in critically ill patients .
- Methods : The specific methods of the study are not specified in the source .
- Results : No significant difference in mortality was found between patients treated with propylthiouracil or patients treated with methimazole .
Application in Metabolism
- Field : Metabolism
- Summary : PTU is commonly prescribed for the management of hyperthyroidism and thyrotoxicosis. Glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which possess age-dependent expression, has been proposed as an important metabolic pathway of PTU .
- Methods : A reliable HPLC-MS/MS method for the simultaneous quantification of PTU and its N-β-D glucuronide (PTU-GLU) was developed and validated .
- Results : UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of PTU .
Application in Cellular Metabolism
- Field : Cellular Metabolism
- Summary : The therapeutic drugs PTU and phenytoin are known to induce hypothyroidism and decrease blood thyroid hormone levels .
- Methods : The specific methods of the study are not specified in the source .
- Results : The results of this study are not specified in the source .
Safety And Hazards
Orientations Futures
Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. Propylthiouracil-d5 is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .
Propriétés
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylthiouracil-d5 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.